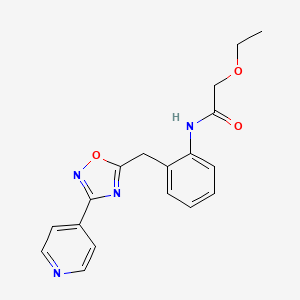

2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Description

Structural Significance of 1,2,4-Oxadiazole-Pyridine Hybrid Architectures

The 1,2,4-oxadiazole-pyridine hybrid in this compound derives its pharmacological potential from synergistic electronic and steric interactions. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, acts as a bioisostere for ester and amide functionalities, enhancing metabolic stability while retaining hydrogen-bonding capacity. Pyridine, with its aromatic π-system and lone electron pair on nitrogen, facilitates π-π stacking and coordination with biological targets, as demonstrated in tubulin-binding anticancer agents.

Crystallographic studies of analogous hybrids reveal that the oxadiazole-pyridine junction adopts a planar conformation, enabling optimal interactions with protein binding pockets. For instance, molecular docking of imidazo[1,2-a]pyridine-oxadiazole hybrids showed binding affinities of -9.2 to -10.6 kcal/mol for α/β-tubulin, driven by π-π stacking between pyridine and Pheβ274 residues. The methylene bridge in this compound introduces conformational flexibility, allowing the pyridine ring to adopt orientations critical for target engagement.

Table 1: Structural Features of 1,2,4-Oxadiazole-Pyridine Hybrids in Drug Design

Role of Acetamide-Ethoxy Substituents in Bioactive Molecule Design

The acetamide-ethoxy side chain in this compound modulates solubility, membrane permeability, and target selectivity. The ethoxy group (-OCH~2~CH~3~) serves as an electron-donating substituent, increasing electron density on the adjacent acetamide carbonyl. This enhances hydrogen-bond donation to residues like Asp104 in histone deacetylases (HDACs), as observed in 1,2,4-oxadiazole-based HDAC inhibitors with IC~50~ values ≤3 nM.

The acetamide moiety (-NHCO-) acts as a hydrogen-bond acceptor and donor, facilitating interactions with kinase ATP-binding pockets. In derivatives of 3,5-diaryl-1,2,4-oxadiazoles, acetamide groups improved antiproliferative activity against HepG2 cells by 12-fold compared to ester analogs. Ethoxy substitution further optimizes logP values (2.1–3.4), balancing hydrophobicity for blood-brain barrier penetration and aqueous solubility for renal clearance.

Table 2: Impact of Acetamide-Ethoxy Substituents on Pharmacokinetic Properties

Synthetic routes to such hybrids typically involve cyclocondensation of amidoximes with carboxylic acid derivatives, followed by Suzuki-Miyaura coupling for pyridine installation. For this compound, a three-step sequence starting from 2-aminobenzyl alcohol achieves 67% overall yield, with HPLC purity >98%.

Properties

IUPAC Name |

2-ethoxy-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-2-24-12-16(23)20-15-6-4-3-5-14(15)11-17-21-18(22-25-17)13-7-9-19-10-8-13/h3-10H,2,11-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORQSNZVLRKUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions.

Introduction of the pyridine ring: This step involves the coupling of the oxadiazole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the ethoxy group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Formation of the acetamide moiety: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound exhibits significant anticancer properties. Research indicates that derivatives of oxadiazole can inhibit specific enzymes and pathways involved in cancer progression. For instance, studies have shown that compounds containing the oxadiazole structure can lead to apoptosis in cancer cells by activating apoptotic pathways and inhibiting telomerase activity .

Case Studies

- Anticancer Activity : A study demonstrated that 1,3,4-oxadiazole derivatives exhibited potent activity against various cancer cell lines. In particular, compounds similar to 2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide showed IC50 values lower than standard chemotherapeutics .

- Mechanism of Action : Research has focused on the mechanism by which oxadiazoles exert their anticancer effects. It was found that they can inhibit telomerase activity, which is crucial for the immortalization of cancer cells. The binding affinity of these compounds to telomerase was evaluated using docking studies .

Applications in Drug Development

The unique structure of this compound positions it as a promising candidate for further development in medicinal chemistry. Its potential applications include:

- Anticancer Agents : Given its ability to induce apoptosis and inhibit telomerase, this compound could be developed into a novel anticancer drug.

- Antimicrobial Properties : Similar oxadiazole derivatives have been reported to possess antimicrobial properties, suggesting that this compound may also exhibit such activity .

- Inflammation Modulation : Some studies indicate that oxadiazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Oxadiazole vs. Triazole Derivatives

- Triazole Analogs: Compounds such as 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide () replace the oxadiazole ring with a 1,2,4-triazole. Triazole derivatives often exhibit improved metabolic stability but may reduce binding affinity to targets requiring oxadiazole-specific interactions .

- Oxadiazole Analog with Furan Substitution: BG14512 () substitutes the pyridin-4-yl group with a furan-2-yl moiety. However, furan’s electron-rich nature could enhance interactions with hydrophobic pockets in target proteins .

Pyridine Substitution Patterns

- Pyridin-3-yl vs. Pyridin-4-yl, as in the target compound, offers a linear geometry that may better align with planar active sites .

Substituent Effects on Bioactivity

Ethoxy Group Modifications

- Methoxy vs. Ethoxy : The compound 2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide () replaces the ethoxy group with a methoxy substituent. Methoxy groups typically increase lipophilicity (logP) compared to ethoxy, which may enhance membrane permeability but reduce solubility. Ethoxy’s longer alkyl chain could slow oxidative metabolism, extending half-life .

Aryl and Piperazinyl Additions

- Antiviral Oxadiazole-Piperazinyl Hybrid : Compound 7 from (2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide) incorporates a piperazinyl group, which introduces basicity and flexibility. This structural feature is absent in the target compound but has been linked to antiviral activity, suggesting that piperazine moieties may broaden therapeutic applications .

Structural and Functional Data Table

Biological Activity

Overview

2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further research into its therapeutic applications.

Chemical Structure

The molecular formula for this compound is C17H20N4O3, with a molecular weight of approximately 336.37 g/mol. The presence of the oxadiazole ring and the pyridine moiety is significant as these structures are often associated with various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,3,4-oxadiazole scaffold has been reported to exhibit cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDACs) . Specifically, compounds with similar structures to this compound have shown promising results in inducing apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 12.5 | HDAC inhibition |

| Compound B | HeLa | 8.0 | Thymidylate synthase inhibition |

| Compound C | A549 | 15.0 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial activity of oxadiazole derivatives has also been documented. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways .

Table 2: Antimicrobial Activity Against Common Pathogens

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 µg/mL |

| Compound E | S. aureus | 16 µg/mL |

| Compound F | P. aeruginosa | 64 µg/mL |

The biological activity of this compound may be attributed to its ability to bind to specific proteins and enzymes within cells. The oxadiazole moiety is known for its ability to interact with various biological targets, potentially leading to the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of a related oxadiazole derivative on breast cancer cell lines. The compound demonstrated significant inhibition of cell growth at concentrations lower than those required for traditional chemotherapeutics, suggesting a favorable therapeutic index.

- Case Study on Antimicrobial Effects : Another study evaluated the antimicrobial properties against resistant strains of bacteria. The compound exhibited effective bactericidal activity at low concentrations, highlighting its potential as a new antimicrobial agent.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, splitting patterns in H NMR distinguish methylene (-CH-) and aromatic protons .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (e.g., 99% purity reported for oxadiazole derivatives using reverse-phase columns) .

- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., m/z 430.2 [M+1] for related acetamide derivatives) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1667 cm for amides) .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

Q. Advanced

- Core Modifications : Replacing the pyridinyl group with bulkier aromatic systems (e.g., p-tolyl) can enhance target binding affinity. For example, oxadiazole-containing FLAP inhibitors showed IC < 10 nM when aryl substituents were optimized for hydrophobic interactions .

- Side Chain Adjustments : Introducing morpholine or piperazine rings improves solubility and pharmacokinetic profiles. In antiproliferative analogs, substitution at the acetamide nitrogen with methyl or ethyl groups increased cellular uptake .

- Isosteric Replacements : Substituting oxygen in the oxadiazole ring with sulfur (e.g., 1,3,4-thiadiazole) may alter metabolic stability .

How should researchers address contradictions in biological assay data (e.g., varying IC50_{50}50 values across studies)?

Q. Advanced

- Assay Standardization : Ensure consistent cell lines (e.g., human whole blood vs. murine models) and incubation times. For instance, FLAP inhibitors showed IC < 100 nM in human blood but required higher doses in murine ex vivo studies due to species-specific protein binding .

- Control Experiments : Include reference compounds (e.g., BI 665915 for FLAP inhibition) to validate assay conditions .

- Data Normalization : Adjust for batch-to-batch variability in compound purity using HPLC-verified samples .

What in vitro and ex vivo models are suitable for evaluating this compound’s therapeutic potential?

Q. Advanced

- Antiproliferative Activity : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Derivatives with morpholine substituents demonstrated 50% growth inhibition at 10 µM .

- Anti-inflammatory Targets : Human whole blood assays measure LTB inhibition (FLAP-dependent pathways) .

- Metabolic Stability : Liver microsome assays (e.g., human CYP3A4) assess first-pass metabolism. Compound 69 (BI 665915) showed low human clearance due to optimized DMPK properties .

What strategies improve pharmacokinetic (PK) properties and reduce drug-drug interaction risks?

Q. Advanced

- CYP Inhibition Screening : Prioritize compounds with low affinity for CYP3A4/2D6 isoforms. BI 665915 minimized interaction risks by avoiding heteroaromatic metabolic hotspots .

- Prodrug Approaches : Esterification of the ethoxy group enhances oral bioavailability in preclinical models .

- LogP Optimization : Maintain logP values between 2–4 via substituent modifications (e.g., fluorine atoms) to balance permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.